

Navigating the Selectivity of IQ-3: A Comparative Guide for Kinase Researchers

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Compound of Interest

Compound Name: IQ-3

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an objective comparison of the novel c-Jun N-terminal kinase (JNK) inhibitor, **IQ-3**, focusing on its cross-reactivity with related kinases. The information presented is supported by available experimental data to aid in the evaluation of **IQ-3** for specific research applications.

IQ-3 has been identified as a selective inhibitor of the JNK family of kinases, which are key players in cellular responses to stress, inflammation, and apoptosis. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. **IQ-3** demonstrates a notable preference for the JNK3 isoform, which is predominantly expressed in the brain, heart, and testes.

Comparative Analysis of IQ-3 Kinase Inhibition

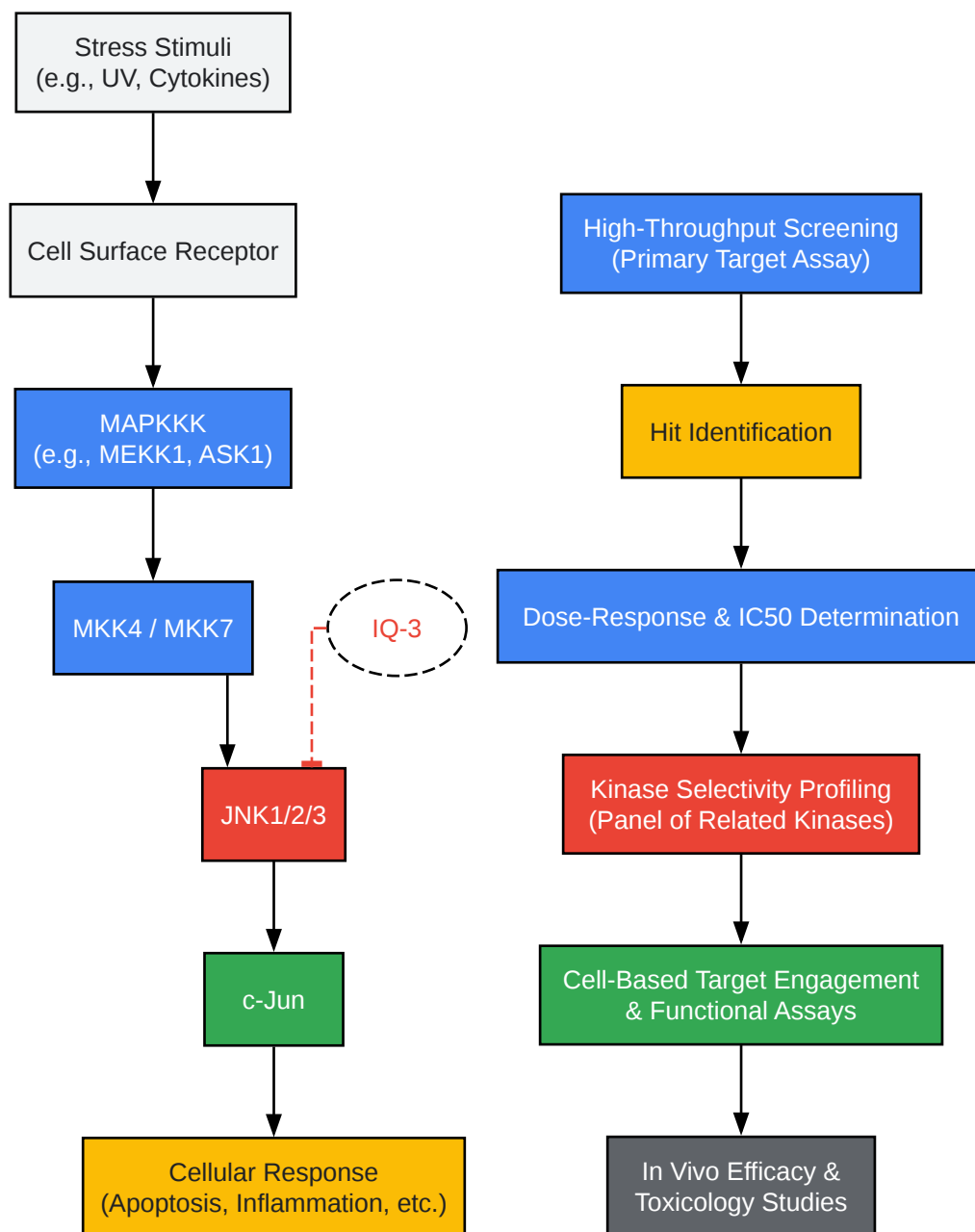
To quantify the selectivity of **IQ-3**, its binding affinity (K_d) and inhibitory concentration (IC_{50}) against various kinases have been assessed. The available data indicates a clear selectivity for JNK3 over its closely related isoforms, JNK1 and JNK2.

Kinase Target	Binding Affinity (Kd) in nM	Inhibitory Concentration (IC50) in μ M	Data Source
JNK3	66	-	[1][2]
JNK1	240	-	[1][2]
JNK2	290	-	[1][2]
CK1 δ	560	-	[3]
PI3Ky	430	-	[3]
MKNK2	1200	-	[3]
p38 α	-	>1 (at 1 μ M screen)	[1][2]
ERK1	-	>1 (at 1 μ M screen)	
NF- κ B/AP1 transcriptional activity	-	1.4	
TNF- α production (human MonoMac-6 cells)	-	2.2	[4]
IL-6 production (human MonoMac-6 cells)	-	1.5	[4]
TNF- α production (human PBMCs)	-	4.7	[3][4]
IL-6 production (human PBMCs)	-	9.1	[4]
NO production (murine J774.A1)	-	6.1	[4]

Table 1: Comparative inhibitory activity of **IQ-3** against a panel of kinases. Lower Kd and IC50 values indicate higher potency.

Visualizing the JNK Signaling Pathway

The c-Jun N-terminal kinases are integral components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various extracellular stimuli, including stress signals and cytokines, leading to a phosphorylation cascade that ultimately results in the activation of transcription factors like c-Jun.



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